1-Propanesulfonic acid

Description

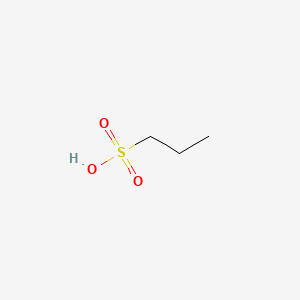

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXFHTAICRTXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051231 | |

| Record name | 1-Propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5284-66-2, 28553-80-2 | |

| Record name | 1-Propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5284-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylsulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 1 Propanesulfonic Acid and Its Derivatives

Advanced Strategies for Direct Synthesis of 1-Propanesulfonic Acid

The direct synthesis of this compound is a cornerstone for its various applications. Research has focused on optimizing reaction pathways and exploring novel precursors to enhance efficiency and yield.

Optimization of Reaction Pathways and Conditions

Traditional methods for synthesizing sulfonic acids often involve harsh conditions. However, recent advancements have led to more efficient and milder synthetic routes. One notable method involves the oxidation of thiols. For instance, the use of Oxone®/NaHCO3 in a mixture of acetonitrile (B52724) and water provides a convenient and direct conversion of thiols to sulfonic acids at ambient temperatures. researchgate.net This method is applicable to a variety of aliphatic and aromatic thiols. researchgate.net Another approach involves the hydrolysis of alkyl sultones with a specific amount of water (5 to 35 percent) to produce a mixture of alkene sulfonic acids and hydroxyalkane sulfonic acids. google.com Subsequent dehydration and rehydrolysis steps can further increase the yield of the desired alkene sulfonic acids. google.com

The synthesis of 1,3-propane sultone, a key intermediate, has also been optimized. One method involves the reaction of sulfite (B76179) and 3-hydroxyl n-propyl chloride at 45–65 °C under a nitrogen atmosphere, achieving a transformation efficiency of nearly 100% and a yield of 95%. google.com The resulting 3-hydroxy-1-propanesulfonic acid is then dehydrated via molecular distillation to yield 1,3-propane sultone. google.com Another approach starts with the formation of sodium allyl sulfonate from allyl chloride and sodium metabisulfite, followed by a free-radical-mediated anti-Markovnikov addition of water to yield 3-hydroxypropanesulfonic acid.

Novel Precursor Chemistry and Reaction Efficiencies

The exploration of novel precursors has opened new avenues for the synthesis of this compound and its derivatives. Allyl alcohol serves as a precursor in an acid-catalyzed reaction with sodium bisulfite to produce 1,3-propane sultone. wikipedia.org Another innovative approach utilizes the reaction of allyl halides with sulfite compounds to form prop-2-ene-1-sulfonate, which is a foundational intermediate for further transformations. smolecule.com

The efficiency of these reactions is a critical factor. For example, in the synthesis of 3-mercapto-1-propanesulfonic acid, reacting propane (B168953) sultone with sodium hydrosulfide (B80085) in an organic solvent like methanol (B129727) achieves a purity of ≥95% and a yield of ≥90%, which is a significant improvement over traditional aqueous methods. Similarly, the synthesis of 1,3-propane sultone from 3-hydroxy-1-propanesulfonic acid using molecular distillation can reach a transformation efficiency of 90% and a yield of up to 85%. google.com

Derivatization through Functional Group Modifications

The versatility of this compound is further expanded through various derivatization reactions, allowing for the introduction of different functional groups to tailor its properties for specific applications.

Nucleophilic Ring-Opening Reactions of Sultones for Sulfonic Acid Formation

1,3-Propane sultone is a highly reactive cyclic sulfonate ester that readily undergoes nucleophilic attack, leading to the formation of a wide range of propanesulfonic acid derivatives. wikipedia.org The ring-opening of the sultone with a sulfite anion nucleophile, for instance, produces 1,3-propanedisulfonic acid compounds. google.com This method offers a pathway to high-purity products with reduced potential for toxic by-products. google.com

Various nucleophiles can be employed for the ring-opening reaction. Amides of pyridine (B92270) derivatives react with 1,3-propanesultone to form zwitterionic products, with the yield being dependent on the position of the substituent in the pyridine ring and the reaction temperature. researchgate.net The reaction of 1,3-propanesultone with cyclohexylamine (B46788) in a microchannel reactor has also been shown to significantly improve product yield. patsnap.com Furthermore, the reaction of 1,3-propanesultone with sodium hydrosulfide in organic solvents is a key step in the synthesis of 3-mercapto-1-propanesulfonic acid.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of 1,3-Propane Sultone

| Nucleophile | Product | Reference |

| Sulfite anion | 1,3-Propanedisulfonic acid | google.com |

| Amides of pyridine derivatives | Zwitterionic propanesulfonic acid derivatives | researchgate.net |

| Cyclohexylamine | 3-(Cyclohexylamino)-1-propanesulfonic acid | patsnap.com |

| Sodium hydrosulfide | 3-Mercapto-1-propanesulfonic acid sodium salt | |

| Water | 3-Hydroxypropanesulfonic acid | wikipedia.org |

Incorporation of Organosilane Moieties: Synthetic Routes and Structural Characterization

The introduction of organosilane functionalities onto the propanesulfonic acid backbone leads to materials with unique properties, particularly for applications in catalysis and surface modification. A common precursor for this functionalization is 3-mercaptopropyltrimethoxysilane (MPTMS). mdpi.com The thiol group of MPTMS can be oxidized to a sulfonic acid group, typically using hydrogen peroxide. mdpi.comresearchgate.net

3-(Trimethylsilyl)propane-1-sulfonic acid is a key compound in this class, often synthesized by reacting trimethylsilyl (B98337) chloride with propane-1-sulfonic acid in the presence of a base. Another important derivative is 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS), which can be prepared by the oxidation of mercaptopropyl trimethoxysilane (B1233946) with hydrogen peroxide under acidic conditions. researchgate.net TPS is used in the preparation of nanoscale ionic silicas and sulfonated fuel cell electrodes. gelest.com

The structural characterization of these organosilane-functionalized sulfonic acids is crucial for understanding their properties and performance. Techniques such as solid-state 1H-29Si CPMAS NMR are used to evaluate the silica (B1680970) structure and the functionalization modes on the surface. osti.gov X-ray diffraction (XRD) and transmission electron microscopy (TEM) are employed to analyze the structural and topological properties of materials functionalized with these compounds. osti.gov

Table 2: Key Organosilane Derivatives of this compound

| Compound Name | Precursors | Key Application | Reference |

| 3-(Trimethylsilyl)propane-1-sulfonic acid | Trimethylsilyl chloride, Propane-1-sulfonic acid | NMR chemical shift reference | nih.gov |

| 3-(Trihydroxysilyl)-1-propanesulfonic acid (TPS) | (3-Mercaptopropyl)trimethoxysilane (MPTMS), Hydrogen peroxide | Preparation of nanoscale ionic silicas, Fuel cell electrodes | researchgate.netgelest.commdpi.com |

| Propylsulfonic acid functionalized SBA-15 | 3-Mercaptopropyltrimethoxysilane (MPTMS), SBA-15 silica | Heterogeneous catalyst | mdpi.com |

Thiol-Functionalization and Sulfonic Acid Integration

The dual presence of thiol and sulfonic acid groups on a single molecule or material can lead to synergistic effects, particularly in catalysis. nih.gov One approach to achieve this is through the synthesis of mercapto-alkanesulfonic acids. For example, 3-mercapto-1-propanesulfonic acid can be synthesized by the reaction of propane sultone with sodium hydrosulfide.

Another strategy involves the functionalization of a support material, such as mesoporous silica (e.g., SBA-15), with both thiol and sulfonic acid groups. nih.govcaltech.edu This can be achieved by co-grafting organosilanes containing these respective functionalities. caltech.edu The spatial arrangement of these groups on the surface can significantly impact the catalytic activity and selectivity of the material. nih.govcaltech.edu For instance, a catalyst with acid and thiol groups separated by three carbon atoms has shown significantly higher activity in certain condensation reactions compared to a material with randomly distributed groups. nih.gov

The oxidation of thiols to sulfonic acids is a key step in many of these synthetic pathways. researchgate.netwikipedia.org Reagents like Oxone® in the presence of sodium bicarbonate have proven to be effective for this transformation, allowing for the direct conversion of thiols to sulfonic acids under mild conditions. researchgate.net

Table 3: Synthesis and Application of Thiol-Functionalized Sulfonic Acids

| Compound/Material | Synthetic Approach | Key Feature/Application | Reference |

| 3-Mercapto-1-propanesulfonic acid | Reaction of propane sultone with sodium hydrosulfide | Precursor for bifunctional catalysts | |

| SBA-15 with paired sulfonic acid and thiol groups | Grafting of organosilanes containing acid and thiol functionalities | Enhanced catalytic activity and selectivity in condensation reactions | nih.govcaltech.edu |

| 2,3-Dimercapto-1-propanesulfonic acid | Reaction of allyl halides with sulfites followed by reaction with sodium hydrogen sulfide | Water-soluble chelating agent | smolecule.com |

Acrylamido-Based Derivatization and Polymerizable Monomers

The derivatization of sulfonic acids through the incorporation of acrylamido groups is a significant strategy for creating polymerizable monomers. A key example is 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), a commercially important monomer. The synthesis of AMPS and its subsequent polymerization have been extensively studied.

One common method for synthesizing AMPS is the Ritter reaction, which involves the reaction of acrylonitrile (B1666552) with isobutylene (B52900) in the presence of concentrated sulfuric acid. google.com This process yields the crystalline AMPS monomer. google.com The purity and yield of the final product can be influenced by factors such as the ratio of reactants and the presence of catalysts. google.com

AMPS is a versatile monomer that can be polymerized through various techniques, including free-radical polymerization. researchgate.netacs.org The kinetics of AMPS polymerization in aqueous solutions have been investigated, revealing high propagation rate coefficients. acs.orgresearchgate.net The polymerization can be initiated by chemical initiators like ammonium (B1175870) persulfate or by techniques such as single-pulse pulsed laser polymerization (SP-PLP). acs.orgresearchgate.net

Copolymerization of AMPS with other monomers, such as acrylamide (B121943) (AAm), N,N-dimethylacrylamide (DMAA), and methyl methacrylate (B99206) (MMA), allows for the creation of polymers with tailored properties. researchgate.netresearchgate.netnih.govgoogle.com For instance, copolymers of AMPS and MMA have been synthesized to create membranes with tunable ion exchange and water absorption capacities. researchgate.net The reactivity ratios of AMPS with other monomers, like allylamine, have been determined to understand the copolymerization behavior. researchgate.net

Quasi-living radical polymerization techniques, using catalysts like ruthenium complexes, have been employed to synthesize block copolymers of AMPS with monomers such as methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA) without the need to protect the strong acid group of AMPS. mdpi.com This method allows for the creation of well-defined block copolymers. mdpi.com

Furthermore, AMPS can be functionalized to create novel macromers. For example, copolymerization of the sodium salt of AMPS (Na-AMPS) with acid-functional monomers, followed by a ring-opening reaction with allyl glycidyl (B131873) ether, yields water-soluble macromers with pendant vinyl functionality, suitable for in-situ hydrogel formation. rsc.org

The derivatization is not limited to AMPS. Other N-substituted acrylamides can be synthesized by reacting substituted aromatic primary amines with acryloyl chloride. uobaghdad.edu.iqresearchgate.net These N-substituted acrylamides can then be copolymerized with various vinyl monomers to produce new copolymers with diverse physical properties. uobaghdad.edu.iqresearchgate.net Another related monomer, 3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt (AHPS), has been copolymerized with acrylamide to create hydrogels for applications such as dye adsorption. tandfonline.comresearchgate.net

Below is a table summarizing various acrylamido-based monomers and their derivatives:

| Monomer/Derivative | Abbreviation | Key Features/Applications | References |

|---|---|---|---|

| 2-Acrylamido-2-methyl-1-propanesulfonic acid | AMPS | Highly hydrophilic, used in hydrogels, membranes, and as a comonomer. | google.comresearchgate.netacs.orgnih.govmdpi.comnih.govresearchgate.net |

| 2-Acrylamido-2-methyl-1-propanesulfonic acid sodium salt | Na-AMPS | Water-soluble, used in the synthesis of macromers for hydrogels. | rsc.orgkaimosi.com |

| N-Substituted Acrylamides | - | Synthesized from aromatic amines and acryloyl chloride for copolymerization. | uobaghdad.edu.iqresearchgate.net |

| 3-Allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt | AHPS | Copolymerized with acrylamide to form hydrogels for adsorption. | tandfonline.comresearchgate.net |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of sulfonic acids to reduce environmental impact and improve process sustainability. While specific green synthesis routes for this compound are not extensively detailed in the provided context, related methodologies for other sulfonic acids and their derivatives offer insights into potential greener approaches.

One area of focus is the use of more environmentally benign solvents and reaction conditions. For the synthesis of related compounds like 3-amino-1-propanesulfonic acid, traditional methods often involve the use of large volumes of organic solvents like ethanol (B145695) for purification, which reduces throughput and increases costs. google.com Greener alternatives would involve minimizing solvent use or replacing volatile organic compounds with water or other less hazardous solvents.

Another green approach involves the use of catalytic hydrogenation. For example, the hydrogenation of aqueous lysine (B10760008) using a Ru/C catalyst to produce lysinol proceeds under relatively modest conditions in water, offering a renewable alternative to petrochemical-based amines. rsc.org This highlights the potential for using catalytic hydrogenation in aqueous media for the synthesis of sulfonic acid precursors or related compounds, thereby avoiding harsh reagents and conditions.

The synthesis of functionalized mesoporous materials also presents opportunities for greener methodologies. For instance, 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS) has been used to generate Brønsted acid sites on SBA-15 silica supports. mdpi.com This method avoids the need for an oxidation step that is often required when using other functionalizing agents. mdpi.com The synthesis of the SBA-15 support itself can be carried out via hydrothermal methods using water as the solvent. mdpi.com

Furthermore, the development of novel sulfonic acid-containing monomers can be achieved through more sustainable pathways. For instance, a method for preparing amidoalkanesulfonic acids by reacting a nitrile compound with a β-hydroxyalkanesulfonic acid in concentrated sulfuric acid has been disclosed. kaimosi.com While this still uses a strong acid, optimizing reaction conditions and minimizing waste streams are key aspects of green chemistry.

In the context of polymerization, aqueous solution polymerization is a greener alternative to solvent-based methods. The free-radical polymerization of AMPS and its copolymerization with monomers like N,N-dimethylacrylamide have been successfully carried out in water, using water-soluble initiators. acs.orggoogle.com

The table below outlines some green chemistry principles and their potential application in the synthesis of this compound and its derivatives.

| Green Chemistry Principle | Potential Application in Sulfonic Acid Synthesis | References |

|---|---|---|

| Use of Safer Solvents | Replacing volatile organic solvents with water in synthesis and purification steps. | google.comrsc.org |

| Catalysis | Employing heterogeneous catalysts like Ru/C for hydrogenation reactions in aqueous media. | rsc.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | kaimosi.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible, such as in aqueous solution polymerization. | acs.orggoogle.com |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of sulfonic acid precursors. | rsc.org |

Catalytic Applications and Mechanistic Studies of 1 Propanesulfonic Acid Analogues

Role as Brønsted Acidic Sites in Heterogeneous Catalysis

The sulfonic acid moiety (–SO₃H) provides a potent Brønsted acid site, making 1-propanesulfonic acid and its derivatives valuable for creating solid acid catalysts. These catalysts offer advantages over traditional liquid acids, such as easier separation from reaction products, reduced corrosion, and potential for recycling.

Surface Functionalization and Immobilization on Mesoporous Materials (e.g., SBA-15)

Mesoporous silica (B1680970) materials, particularly SBA-15, are widely used as supports for catalytic groups due to their high surface area, large and uniform pore diameters (~6 nm), and robust hydrothermal stability. caltech.eduacs.org The surface of SBA-15 is rich in silanol (B1196071) (Si-OH) groups, which serve as anchor points for functionalization with organic moieties, including propylsulfonic acid groups.

The most common method for tethering these groups involves grafting 3-mercaptopropyltrimethoxysilane (MPTMS) onto the silica surface, followed by oxidation of the thiol (–SH) group to a sulfonic acid (–SO₃H) group, typically using hydrogen peroxide (H₂O₂). acs.orgmdpi.comsemanticscholar.org This post-synthesis grafting method ensures that the sulfonic acid groups are primarily located on the surface of the inorganic material, making them accessible to reactants. mdpi.com Alternative "one-pot" or co-condensation methods, where the silica source (like TEOS) and the organosilane precursor (MPTMS) are condensed together, have also been developed. mdpi.comnih.gov

The functionalization process impacts the textural properties of the SBA-15 support. Generally, grafting leads to a decrease in both the specific surface area and pore volume as the organic groups occupy space within the mesopores. semanticscholar.orgmdpi.com For instance, upon grafting, the surface area of SBA-15 can decrease from over 800 m²/g to around 600 m²/g, though the pore diameter often remains constant. caltech.edu The density of the immobilized acid sites can be controlled by varying the synthesis conditions, with acid capacities typically ranging from 0.2 to 1.2 mmol/g. mdpi.com

| Material | Synthesis Method | Surface Area (m²/g) | Pore Volume (cm³/g) | Acid Capacity (mmol/g) | Source |

| Unmodified SBA-15 | Hydrothermal | ~810 | - | - | caltech.edu |

| PrSO₃H-SBA-15 | Post-grafting | 281-410 | 0.54-0.87 | 0.2-1.2 | mdpi.comsemanticscholar.org |

| PrSO₃H-grafted SBA-15 | Grafting of silane (B1218182) 1 | 613 | - | - | caltech.edu |

| PrSO₃H-SBA-15 | Template-free condensation | Up to 700 | - | - | acs.org |

Design and Synthesis of Bifunctional Catalytic Systems (e.g., Acid/Thiol Pairs)

For certain reactions, the presence of a single type of catalytic site is insufficient. The synthesis of bisphenol A, for example, is catalyzed by strong acids but is significantly promoted by thiols. caltech.edubohrium.com This has driven the development of bifunctional catalysts where both sulfonic acid and thiol groups are co-immobilized on a single support like SBA-15.

A key challenge in synthesizing these materials is the potential for the oxidant used to create the sulfonic acid group to also oxidize the desired thiol group. caltech.edu To circumvent this, a strategy utilizing a sultone (cyclic sulfonate ester) intermediate has been developed. caltech.edu This approach involves first grafting a precursor containing a sultone ring onto the SBA-15 surface. The subsequent ring-opening reaction with a thiol-containing nucleophile generates the paired acid and thiol functionalities in a single step, avoiding harsh oxidation conditions. caltech.edu

Research has shown that the spatial arrangement of these two functional groups is critical. Catalysts with discrete, closely spaced acid/thiol pairs exhibit significantly higher activity and selectivity compared to materials where the two groups are randomly distributed on the surface or are on separate support particles. caltech.eduacs.org A catalyst with acid and thiol groups separated by a three-carbon chain was found to be approximately three times more active for bisphenol A synthesis than a randomly functionalized catalyst. caltech.eduacs.org This cooperative effect is attributed to the ability of the nearby thiol to rapidly interact with the intermediate formed at the acid site. caltech.edu

Catalytic Performance in Condensation and Conversion Reactions (e.g., Bisphenol A Synthesis, Furfuryl Alcohol Valorization)

Bisphenol A (BPA) Synthesis: The condensation of phenol (B47542) with acetone (B3395972) to produce BPA is a classic example where bifunctional acid/thiol catalysts excel. The sulfonic acid sites protonate the acetone, initiating the reaction, while the thiol co-catalyst enhances both the reaction rate and the selectivity towards the desired p,p'-BPA isomer over the unwanted o,p'-isomer. caltech.edubohrium.comresearchgate.net The enhanced performance of paired acid/thiol systems on SBA-15 is evident when compared to catalysts with only sulfonic acid groups or physical mixtures of acid- and thiol-functionalized materials. caltech.edubohrium.com Hot-filtration tests have confirmed that the catalytic activity originates from the surface-bound groups, with no significant leaching into the reaction medium. caltech.edu

| Catalyst System | Key Finding | Source |

| SBA-15 with paired acid/thiol groups | ~3 times more active than randomly distributed groups for BPA synthesis. | caltech.eduacs.org |

| SBA-15 with paired acid/thiol groups | 14 times more active for bisphenol Z synthesis. | acs.org |

| Homogeneous sulfonic acids + thiol | Thiol addition increases reaction rate and selectivity to p,p'-BPA. | bohrium.com |

| Propylsulfonated magadiite | High selectivity for p,p'-BPA; performance increases with sulfonic acid loading. | nih.gov |

Furfuryl Alcohol Valorization: Propylsulfonic acid-functionalized materials are also effective catalysts for converting biomass-derived furfuryl alcohol into more valuable chemicals, such as levulinate esters. rsc.orgnih.gov In a process known as ethanolysis, the solid acid catalyst facilitates the reaction of furfuryl alcohol with ethanol (B145695) to produce ethyl levulinate, a potential biofuel component and green solvent. rsc.org Propylsulfonic acid-functionalized SBA-15 has demonstrated high yields (up to 96%) and 100% selectivity for butyl levulinate when reacted with 1-butanol. nih.gov Similarly, sulfonic acid-functionalized ionic liquids have achieved furfuryl alcohol conversion rates of over 97% and ethyl levulinate yields of 96%. acs.orgresearchgate.net These solid acid catalysts show good stability and can be recycled multiple times with only a slight loss of activity. rsc.org

Investigation of this compound Derivatives in Electroplating and Surface Deposition Processes

Derivatives of this compound, particularly those containing sulfur in different oxidation states (thiol, disulfide, thioether), play a crucial role as additives in metal electroplating baths. They are instrumental in controlling the deposition rate and the quality of the resulting metal film.

Role as Accelerators and Brighteners in Metal Electrodeposition

In the context of copper electrodeposition, which is fundamental to the manufacturing of printed circuit boards and integrated circuit interconnects, specific organosulfide compounds derived from this compound act as "accelerators" or "brighteners". acs.orgscispace.com The most prominent examples are 3-mercapto-1-propanesulfonate (B1229880) (MPS) and its oxidized dimer, bis(3-sulfopropyl) disulfide (SPS). acs.orgresearchgate.net

These molecules work in concert with other additives, such as suppressors (e.g., polyethylene (B3416737) glycol, PEG) and chloride ions, to achieve "superfilling"—the bottom-up, void-free filling of high-aspect-ratio trenches and vias. scispace.com The accelerator's role is to counteract the effect of the suppressor at the bottom of these features, thereby accelerating the local copper deposition rate. acs.org The proposed mechanism involves the thiol (or disulfide) group adsorbing onto the copper surface, while the sulfonate group, which enhances water solubility, facilitates the transfer of copper ions to the surface. acs.orgbyu.edu The presence of these additives leads to the formation of fine-grained, smooth, and bright copper deposits. researchgate.net

Ligand Chemistry for Environmentally Benign Metal Finishing

There is a growing demand for more environmentally friendly processes in metal finishing, particularly for replacing highly toxic reagents like cyanide. 3-mercapto-1-propanesulfonic acid (MPS) has been successfully introduced as a novel, cyanide-free ligand for silver immersion plating on copper surfaces. researchgate.net The resulting MPS-Ag solution is stable and allows for the deposition of a corrosion-resistant silver layer. researchgate.net The strong coordination ability of the MPS ligand with silver ions is key to this process. researchgate.net

More broadly, the sulfonate group is a popular choice for designing water-soluble ligands for metal complexes. mdpi.comacs.org This strategy is applied not only in catalysis but also in developing systems for metal ion detection and removal from aqueous solutions. acs.orgresearchgate.net The incorporation of sulfonate groups into ligands can enhance the stability of metal-ligand complexes and modulate the electronic properties of the metal center, which is beneficial for a range of applications in modern chemistry and materials science. chemscene.comrsc.org

Ionic Liquid Formulations Incorporating Propanesulfonic Acid Moieties for Catalytic Processes

Ionic liquids (ILs) featuring propanesulfonic acid groups represent a significant class of catalysts, merging the unique properties of ILs—such as low vapor pressure, high thermal stability, and designable structures—with the strong Brønsted acidity of the sulfonic acid moiety. researchgate.netmdpi.comatlantis-press.com These characteristics make them highly effective and often recyclable catalysts for a variety of chemical processes. tandfonline.comrsc.org

Synthesis and Acidic Properties of Sulfonic Acid-Based Ionic Liquids

The synthesis of sulfonic acid-functionalized ionic liquids (SFILs) is a versatile process that allows for the creation of a wide range of structures with tunable acidic and physical properties. sci-hub.se A common and efficient method involves the reaction of a nitrogen-containing heterocyclic compound, such as pyridine (B92270) or N-methylimidazole, or other bases like tropine (B42219) or tetramethylguanidine (TMG), with 1,3-propane sultone. mdpi.comtandfonline.comnih.gov This reaction typically proceeds via the ring-opening of the sultone, leading to the formation of a zwitterionic intermediate where the propylsulfonate group is covalently attached to the nitrogen atom of the cation. tandfonline.comacs.org

To generate the final Brønsted acidic ionic liquid, this intermediate is then treated with a strong acid, such as sulfuric acid (H₂SO₄), trifluoroacetic acid, or p-toluenesulfonic acid. mdpi.comnih.govacs.org This step introduces the desired anion and protonates the system, creating a potent acidic catalyst. For instance, reacting nicotinic acid with 1,3-propane sultone, followed by the addition of concentrated sulfuric acid, yields the pyridinium-based ionic liquid [PSna][HSO₄]. nih.govacs.org This two-step process offers high yields, with reports of up to 95.8% for the initial zwitterion formation. nih.gov

The acidic strength of these ionic liquids is a critical parameter for their catalytic performance and can be quantified using methods like Hammett acidity function (H₀). The acidity is influenced by both the cation structure and the nature of the anion. For example, a study on tropine-based ILs with a propanesulfonic acid cation showed a range of acidities depending on the anion, with the hydrogen sulfate (B86663) ([HSO₄]⁻) anion providing the strongest acidity among the tested series. mdpi.com The bifunctional nature of these ILs, containing both a sulfonic acid group and often another functional group from the parent base, can lead to enhanced catalytic activity. acs.org

The successful synthesis and structure of these ILs are typically confirmed through various analytical techniques. Fourier-transform infrared (FT-IR) spectroscopy is used to identify the characteristic absorption bands of the sulfonic acid group, while nuclear magnetic resonance (NMR) spectroscopy confirms the covalent structure. atlantis-press.comnih.govresearchgate.net Thermogravimetric analysis (TGA) is employed to determine the thermal stability of the ILs, with many propanesulfonic acid-based ILs showing stability at temperatures well above typical reaction conditions, often exceeding 200°C. atlantis-press.comnih.gov

Table 1: Synthesis and Properties of Selected Propanesulfonic Acid-Based Ionic Liquids

| Cation Base | Reagents | Final Ionic Liquid | Acidity (H₀) | Thermal Stability | Source(s) |

|---|---|---|---|---|---|

| Nicotinic Acid | 1,3-Propane sultone, H₂SO₄ | [PSna][HSO₄] | 0.86 | Stable below 200°C | nih.govacs.org |

| Tetramethylguanidine (TMG) | 1,3-Propane sultone, Trifluoroacetic acid | [TMGHPS][TFA] | Not Reported | Not Reported | tandfonline.com |

| Tropine | 1,3-Propane sultone, p-Toluenesulfonic acid | [Trps][OTs] | >[Trps][HSO₄] | Not Reported | mdpi.com |

Application in Biomass Conversion and Organic Transformations

The tailored acidity and unique solvent properties of propanesulfonic acid-based ionic liquids make them highly effective catalysts in a range of applications, particularly in biomass conversion and fine chemical synthesis. mdpi.comdiva-portal.org Their ability to act as both a solvent and a catalyst simplifies processes and aligns with the principles of green chemistry. tandfonline.com

In the field of biomass conversion, these ionic liquids have shown great promise. researchgate.net A notable example is the conversion of furfuryl alcohol, a platform chemical derived from pentose (B10789219) sugars, into ethyl levulinate, a valuable biofuel additive and green solvent. nih.govacs.org The pyridinium-based ionic liquid [PSna][HSO₄] has demonstrated exceptional efficiency in this transformation, achieving a 97.79% conversion of furfuryl alcohol and a 96.10% yield of ethyl levulinate at 110°C within 2 hours. nih.govacs.org A key advantage of this system is the catalyst's reusability; it can be recovered and reused for up to five cycles with only a minor decrease in activity, highlighting its stability and economic viability. nih.gov Other studies have explored the use of similar ILs, such as 1-(1-propylsulfonic)-3-methylimidazolium chloride, for the degradation of cellulose (B213188) to produce ethyl levulinate. researchgate.net

These catalysts are also widely applied in multicomponent organic reactions, which are valued for their atom economy and efficiency in building complex molecules in a single step. scielo.br Propanesulfonic acid ILs have been successfully used to catalyze:

Biginelli Reaction : For the synthesis of dihydropyrimidinones, which are important pharmaceutical scaffolds. researchgate.netmdpi.com

Hantzsch Synthesis : To produce 1,4-dihydropyridines and their pyridine analogues, often using alcohols as a greener alternative to aldehydes. researchgate.net

Fischer Indole Synthesis : A novel tetramethylguanidinium propanesulfonic acid ionic liquid, [TMGHPS][TFA], was developed as both the catalyst and medium for synthesizing various indoles in high yields. tandfonline.com

Esterification : Tropine-based propanesulfonic acid ILs, such as [Trps][OTs], have been used to catalyze the synthesis of aspirin, achieving an 88.7% yield. mdpi.com The catalyst demonstrated good reusability and broad applicability for different esterification reactions. mdpi.com

The performance of these ionic liquids often surpasses that of traditional acid catalysts, offering advantages such as milder reaction conditions, shorter reaction times, higher yields, and simplified product work-up. researchgate.nettandfonline.com

Table 2: Catalytic Performance of Propanesulfonic Acid ILs in Various Reactions

| Reaction | Catalyst | Substrates | Key Product | Yield (%) | Conditions | Source(s) |

|---|---|---|---|---|---|---|

| Biomass Conversion | [PSna][HSO₄] | Furfuryl Alcohol, Ethanol | Ethyl Levulinate | 96.10 | 110°C, 2 h | nih.govacs.org |

| Fischer Indole Synthesis | [TMGHPS][TFA] | Phenylhydrazine, Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | High (not specified) | Not Reported | tandfonline.com |

| Esterification | [Trps][OTs] | Salicylic Acid, Acetic Anhydride | Aspirin | 88.7 | Not Reported | mdpi.com |

Advanced Materials Science and Polymer Research Incorporating 1 Propanesulfonic Acid

Development of Functional Polymers and Copolymers

The versatility of 1-propanesulfonic acid and its derivatives, such as 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), allows for their integration into various polymer backbones, leading to materials with enhanced physicochemical properties.

Polyaniline (PANI) is a conductive polymer of significant interest, and its properties can be finely tuned by using dopants. Poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPSA) has been effectively used as a polymer acid dopant for PANI. acs.orgrsc.org This doping process not only renders the PANI conductive but also improves its processability and electrochemical stability, particularly in neutral or alkaline conditions. acs.orgresearchgate.net

Research has demonstrated that when PANI is synthesized with PAMPSA as a template, the resulting PANI-PAMPSA complex exhibits stable and reversible electrochemical transitions even beyond pH 7, extending up to pH 10. acs.orgresearchgate.net This is a significant improvement over PANI doped with simple acids, which often loses its electroactivity in non-acidic environments. researchgate.net The molecular weight of the PAMPSA template also plays a crucial role; studies have shown that decreasing the molecular weight of PAMPSA can lead to a threefold increase in the electrical conductivity of the PANI-PAMPSA complex. rsc.org This enhancement is associated with structural improvements, including increased crystallinity and a longer conjugation length in the PANI backbone. rsc.org

Electrochemical studies have compared PANI doped with various polysulfonic acids, including PAMPSA. mdpi.com These studies reveal that PAMPSA-doped PANI can achieve a high doping level of approximately 0.5. mdpi.com The synthesis method, whether potentiostatic or potentiodynamic, also influences the properties, with potentiostatically synthesized layers showing better electrocatalytic performance and conductance in neutral solutions. chemicalpapers.com

Table 1: Impact of PAMPSA Molecular Weight on Polyaniline (PANI) Properties

| PAMPSA Molecular Weight (kg mol⁻¹) | PANI-PAMPSA Conductivity (S cm⁻¹) | Structural Characteristics |

| 724 | ~0.4 | Lower crystallinity |

| 45 | ~1.1 | Increased PANI crystallinity and conjugation length |

| Data sourced from research on controlling PANI-PAMPSA conductivity. rsc.org |

Hydrogels based on 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) are of significant interest due to their high water absorption capacity, which is often independent of pH, and their ionic conductivity. tandfonline.comitu.edu.tr These hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing and retaining large quantities of water. nih.govmdpi.com

The synthesis of AMPS-based hydrogels can be achieved through various polymerization techniques, including free radical polymerization and electron-beam irradiation. mdpi.comnih.gov By copolymerizing AMPS with other monomers such as acrylamide (B121943) (AM), acrylic acid (AA), and N-hydroxyethyl acrylamide (HEA), it is possible to tailor the hydrogel's properties. nih.govdntb.gov.ua For instance, the incorporation of comonomers can adjust the mechanical strength, swelling capacity, and adhesion properties of the resulting hydrogel. nih.govdntb.gov.ua

The swelling behavior of these hydrogels is influenced by factors like the monomer composition and the concentration of the crosslinking agent. dergipark.org.tr Research on methacrylamide (B166291) (MAAm)/AMPS copolymeric hydrogels showed that an increase in the AMPS content led to higher equilibrium swelling percentages due to the increase in hydrophilic sulfonic acid groups. dergipark.org.tr Conversely, increasing the crosslinker amount resulted in decreased swelling. dergipark.org.tr The ionic conductivity of these hydrogels stems from the mobile ions associated with the sulfonate groups within the polymer network, making them suitable for applications in iontronics and as components for electronic devices. mdpi.comoaepublish.comrsc.org

Table 2: Properties of AMPS-Based Copolymer Hydrogels

| Copolymer Composition | Crosslinker | Swelling Capacity (wt %) | Storage Modulus (Pa) | Ionic Conductivity (S/m) |

| AMPS/Acrylamide/Acrylic Acid | Disulfide-containing monomer | 1-91 | 33-1800 | - |

| AMPS/Tannic Acid | - | ~400-800 | - | 0.9-1.52 |

| Data compiled from studies on injectable sulfonate-containing hydrogels and AMPS/tannic acid hydrogels. nih.govdntb.gov.ua |

Proton exchange membranes (PEMs) are critical components in electrochemical devices like fuel cells, responsible for transporting protons from the anode to the cathode. mdpi.comrsc.org this compound derivatives, particularly AMPS and its polymer (PAMPS), have been extensively investigated for creating advanced PEMs. mdpi.comgoogle.com The sulfonic acid groups in these polymers provide the necessary sites for proton conduction.

Hybrid membranes have been synthesized by incorporating PAMPS into other polymer matrices, such as sulfonated poly(1,4-phenylene ether-ether-sulfone) (SPEES) and poly(vinyl alcohol) (PVA). mdpi.comrsc.org In the case of SPEES-based membranes, grafting or cross-linking with AMPS enhances proton conductivity significantly. scienceopen.comnih.gov One study reported that a SPEES-AMPS membrane achieved a proton conductivity of 0.125 S/cm at 50 °C, which is substantially higher than that of the commercial Nafion N115 membrane (0.059 S/cm). scienceopen.comnih.gov This improvement is attributed to the high concentration of sulfonic acid groups in the aliphatic AMPS chains, which facilitates ion transport. mdpi.comnih.gov

Similarly, blend membranes of PVA and PAMPS, cross-linked to ensure stability, have shown high proton conductivities (0.093–0.12 S/cm at 25 °C) and good mechanical properties. rsc.org These membranes benefit from the "trapped" PAMPS chains within the PVA network, which, combined with high water uptake, creates efficient pathways for proton movement. rsc.org

Table 3: Performance of PEMs Incorporating this compound Derivatives

| Membrane Composition | Ion Exchange Capacity (meq g⁻¹) | Water Uptake (%) | Proton Conductivity (S cm⁻¹) | Temperature (°C) |

| SPEES | 1.70 | - | ~0.049 | 80 |

| SP-PMPS-03 (SPEES with high PMPS) | 2.71 | 22.58 | 0.089 | 80 |

| SPEES-AM-03 (SPEES cross-linked with AMPS) | - | - | 0.125 | 50 |

| PVA-PAMPS (1:2 mass ratio) | 1.71-1.91 | 136-163 | 0.093-0.12 | 25 |

| Data sourced from studies on SPEES-PMPS, SPEES-AMPS, and PVA-PAMPS membranes. mdpi.comrsc.orgscienceopen.comnih.govresearchgate.netnih.gov |

Synthesis and Characterization of Hydrogels with Tuned Water Absorption and Conductivity

Exploration of this compound Derivatives in Composite Materials

The application of this compound extends to the creation of advanced composite materials, where it can act as a reinforcing agent or a surface modifier to enhance material properties.

The incorporation of polymers derived from this compound into other polymer matrices serves as an effective reinforcement strategy. A notable example is the in-situ polymerization of poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PMPS) within a sulfonated poly(1,4-phenylene ether-ether-sulfone) (SPEES) matrix. mdpi.comresearchgate.netnih.gov

In this system, the insertion of PMPS between the rigid chains of SPEES acts as a reinforcing element that significantly boosts ionic conductivity. mdpi.comnih.gov The aliphatic and polar nature of PMPS introduces a less ordered arrangement in the polymer structure, which, coupled with a higher density of sulfonic acid functional groups, facilitates more efficient ion transport. mdpi.com This intercalation not only improves the electrochemical performance but can also enhance the flexibility of the typically brittle aromatic polymer backbone. mdpi.comresearchgate.net The resulting hybrid membranes exhibit excellent proton conductivity, making them promising for electrochemical applications. mdpi.comnih.gov

Derivatives of this compound containing silane (B1218182) functional groups, such as 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS), are employed for the surface modification of various materials. gelest.commdpi.comgelest.com These silane coupling agents can form durable bonds between inorganic substrates (like silica (B1680970), alumina, or titania) and organic polymers. gelest.com

The trihydroxysilyl group in TPS reacts with oxide surfaces to form stable condensation products, effectively anchoring the molecule to the substrate. gelest.com The exposed propanesulfonic acid group then fundamentally alters the surface properties. gelest.com This modification can significantly change the wettability, transforming a hydrophobic surface into a more hydrophilic one, and enhance the adhesion characteristics of the material. gelest.comonlytrainings.comgoogle.com For example, treating a vanadium-loaded SBA-15 silica matrix with TPS has been shown to alter the oxidation state and coordination of the vanadium species on the surface. mdpi.comresearchgate.net Such surface modifications are crucial for improving the performance of composites, ensuring better interfacial adhesion between reinforcing fillers and the polymer matrix, and controlling the surface energy for applications in coatings and biomedical devices. google.com

Reinforcement and Intercalation in Polymer Matrices

Application in Ion Exchange Resins and Separation Technologies

The sulfonic acid group in this compound and its derivatives is a key functional component in the manufacturing of strong acid cation exchange resins. sigmaaldrich.com These resins are polymers that have been functionalized with acidic groups, enabling them to exchange their cations for other cations in a surrounding solution. researchgate.net The strong acidic nature of the sulfonic acid group ensures that the resin is effective over a wide pH range.

Polymers incorporating sulfonic acid moieties, such as poly(2-acrylamido-2-methyl-1-propanesulfonic acid), are noted for their use as strong anionic polyelectrolytes suitable for ion exchange applications. wikipedia.org Ion exchange resins are insoluble, cross-linked polymers that form a network, often in the form of small beads, which can trap or release ions. sigmaaldrich.com The efficiency of these resins is partly determined by their internal structure, which can be either gel-like (microporous) or have a more defined porous structure (macroporous). sigmaaldrich.com

In the realm of separation technologies, derivatives of this compound play a significant role. For instance, in high-performance liquid chromatography (HPLC), a method used to separate, identify, and quantify each component in a mixture, various propanesulfonic acid compounds are utilized. sielc.comsielc.com Specific examples include 3-hydroxy-1-propanesulfonic acid and 3-mercapto-1-propanesulfonic acid, which can be separated and analyzed using reverse-phase HPLC methods. sielc.comsielc.com

Furthermore, modified organosilica membranes incorporating 3-(trihydroxysilyl)-1-propanesulfonic acid have been developed for specialized gas separation applications. researchgate.net Research has demonstrated that these membranes exhibit a high affinity and selectivity for ammonia (B1221849) (NH₃) permeation over hydrogen (H₂) and nitrogen (N₂) at elevated temperatures, which is a critical advancement for green ammonia production. researchgate.net In a different application, zwitterionic compounds like 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) are used as eluents in suppressed conductivity ion chromatography to facilitate the separation of various anions. nih.gov

| Application Area | Specific Compound/Polymer | Technology | Function |

| Ion Exchange | Polymers with sulfonic acid groups | Cation Exchange Resin | Provides strong acid exchange sites |

| Separation | 3-hydroxy-1-propanesulfonic acid | HPLC | Analyte in separation process |

| Separation | 3-mercapto-1-propanesulfonic acid | HPLC | Analyte in separation process |

| Gas Separation | 3-(trihydroxysilyl)-1-propanesulfonic acid | Membrane Separation | Forms selective layer for NH₃ permeation |

| Ion Separation | 3-(cyclohexylamino)-1-propanesulfonic acid | Ion Chromatography | Component of the mobile phase (eluent) |

Rheological Modifiers and Dispersants in Industrial Formulations

Copolymers containing the 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) monomer, a derivative of this compound, are extensively utilized as rheological modifiers and dispersants in various industrial formulations. nih.govatamankimya.com These polymers are particularly valued for their ability to function effectively under harsh conditions, such as high temperatures and high salinity. nih.gov

As rheological modifiers, these sulfonic acid-based polymers are added to liquids to control their flow properties (viscosity). A key application is in water-based drilling fluids used in the oil and gas industry. nih.govacs.org For example, a terpolymer of acrylamide, AMPS, and a long-chain alkyl acrylate (B77674) has been developed as a salt-tolerant, thermally-stable rheology modifier. google.com Research has shown that synthetic polymers like poly-(acrylamide-co-acrylic acid-co-2-acrylamido-2-methyl-1-propanesulfonic acid) can significantly increase the viscosity of fracturing fluids, demonstrating better thickening ability than traditional guar (B607891) gum, especially in high-temperature and high-salt reservoirs. nih.gov The incorporation of the sulfonic acid group enhances the polymer's stability and performance in these challenging environments. nih.govacs.org

In addition to controlling viscosity, these polymers also act as effective dispersants. A copolymer of acrylic acid and AMPS serves as a high-performance scale inhibitor by dispersing particles of calcium carbonate, calcium phosphate, and zinc scale in industrial water systems like cooling towers and boilers. atamankimya.com This dispersing action prevents the formation of deposits (scale) that can impede heat transfer and fluid flow. atamankimya.com The sulfonic acid group, with its strong polarity, contributes to the high calcium tolerance of these copolymers. atamankimya.com Other derivatives, such as 3-(1-naphthalenylamino)-1-propanesulfonic acid sodium salt, have been noted for their use as dispersants in the production of nanoparticles. medchemexpress.comtargetmol.com

| Polymer/Compound | Application | Function | Key Performance Characteristic |

| Poly-(acrylamide-co-acrylic acid-co-AMPS) | Hydraulic Fracturing Fluid | Rheological Modifier | Superior thickening in high-temp/high-salt conditions nih.gov |

| Terpolymer of acrylamide, AMPS, and alkyl acrylate | Oilfield Well-bore Fluids | Rheological Modifier | Salt-tolerant and thermally-stable google.com |

| Copolymer of Acrylic Acid and AMPS | Industrial Water Treatment | Dispersant / Scale Inhibitor | High calcium tolerance; prevents ferric oxide sediment atamankimya.com |

| 3-(1-naphthalenylamino)-1-propanesulfonic acid sodium salt | Nanomaterial Production | Dispersant | Aids in the production of nanoparticles medchemexpress.comtargetmol.com |

| 3-Amidinothio-1-propanesulfonic Acid | Electroplating | Brightener / Stabilizer | Used in acid copper plating for bright, ductile coatings wuhanbrightchemical.com |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of the 1-propanesulfonic acid molecule. DFT has become a standard method for studying electronic structures in materials science and chemistry because it provides a good balance between accuracy and computational cost. researchgate.netscispace.com It is used to optimize molecular geometries, predict spectroscopic signatures, and map out reaction pathways.

DFT calculations are employed to determine the most stable three-dimensional conformation of this compound and to analyze its electronic characteristics. By solving the quantum mechanical equations, properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential can be computed. The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group, which significantly influences the electronic properties of the propane (B168953) chain.

These calculations are also essential for interpreting and assigning experimental spectra. Vibrational frequencies from infrared (IR) and Raman spectroscopy can be calculated and compared with experimental data to confirm structural assignments. nih.gov For sulfonic acids, characteristic vibrational modes include the S=O asymmetric and symmetric stretching, S-O stretching, and O-H stretching vibrations. tandfonline.comnih.gov DFT studies on model compounds like perfluorinated sulfonic acids have shown that calculated vibrational frequencies, when appropriately scaled, can successfully reproduce and help assign observed spectral bands. nih.govacs.orgacs.org

Table 1: Representative DFT-Calculated Properties for this compound (Note: The following data is illustrative, based on typical results from DFT calculations at a common level of theory, such as B3LYP/6-311G, for similar small organic sulfonic acids.)*

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | ~4.5 - 5.5 D | Indicates a highly polar molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | ~ -8.0 eV | Relates to the molecule's ability to donate electrons; important in oxidation reactions. |

| LUMO Energy | ~ +0.5 eV | Relates to the molecule's ability to accept electrons; important in reduction reactions. |

| HOMO-LUMO Gap | ~ 8.5 eV | A large gap suggests high kinetic stability and low chemical reactivity under normal conditions. |

| S=O Stretch Freq. (asymm.) | ~1350-1360 cm⁻¹ | A characteristic IR absorption band for the sulfonyl group. |

| S=O Stretch Freq. (symm.) | ~1160-1170 cm⁻¹ | Another key IR absorption band for the sulfonyl group. |

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, the activation energy barrier for each step of a reaction can be determined.

For instance, theoretical studies on the esterification of sulfonic acids with alcohols have been conducted using DFT. nih.govrsc.org These studies investigate various possible mechanisms, such as Sₙ1, Sₙ2, and addition-elimination pathways. rsc.orgresearchgate.net The calculations reveal the relative Gibbs free energies of all involved structures and the corresponding energy barriers. nih.gov For example, a study on the benzenesulfonic acid and methanol (B129727) reaction showed that pathways involving a pentacoordinate sulfur intermediate had very high energy barriers, making them unfavorable. rsc.orgresearchgate.net In contrast, an Sₙ1 pathway proceeding through a sulfonylium cation intermediate was found to have a low activation barrier. nih.govresearchgate.net Similar computational approaches can be applied to understand the reactivity of this compound in various chemical transformations. DFT calculations on the sulfonation of model compounds have also concluded that the process can be trimolecular, involving the substrate, SO₃, and H₂SO₄ in the transition state, with the energy barrier compensated by hydrogen bonding. acs.org

Elucidation of Electronic Structure and Spectroscopic Properties

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

While quantum mechanics describes the electronic details of individual or small groups of molecules, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. MD simulations model the system using classical mechanics, where interactions between atoms are described by a "force field."

The process involves placing a number of this compound molecules in a simulation box, often with an explicit solvent like water. The simulation then calculates the forces on each atom and updates their positions over small time steps (on the order of femtoseconds). By analyzing the resulting trajectory, researchers can observe dynamic processes like the formation of micelles or other self-assembled structures, and calculate macroscopic properties like diffusion coefficients. For polymers containing 2-acrylamido-2-methyl-1-propanesulfonic acid, MD simulations have been used to study polymer conformation and ion adsorption in saline solutions. mdpi.com

Structure-Property Relationship Modeling for Rational Design of Derivatives

Computational modeling is a cornerstone of the rational design of new molecules with specific, desirable properties. By establishing a quantitative structure-property relationship (QSPR) or quantitative structure-activity relationship (QSAR), the properties or biological activities of novel derivatives of this compound can be predicted before they are synthesized. researchgate.net

This approach involves creating a mathematical model that correlates the chemical structure of a series of compounds with a measured property. The "structure" is encoded by a set of numerical values called molecular descriptors, which can represent constitutional, topological, geometric, or electronic features.

For example, QSAR models have been developed for various sulfonic acid derivatives to predict their antimicrobial activity or enzyme inhibition potential. researchgate.netnih.gov In a study on 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives, a QSAR model revealed that a topological parameter, the valence zero-order molecular connectivity index, was important for describing the antimicrobial activity. researchgate.net Such models allow researchers to computationally screen virtual libraries of potential derivatives, prioritizing the synthesis of those predicted to be most effective. This approach has also been used to establish relationships between the chemical structure of hydrogels based on poly(2-acrylamido-2-methyl-1-propanesulfonic acid) and their physical properties, such as water adsorption capacity, to optimize them for applications like atmospheric water harvesting. researchgate.net

Advanced Analytical Methodologies in 1 Propanesulfonic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 1-propanesulfonic acid, enabling detailed examination of its structure and chemical environment.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, FT-IR is crucial for confirming the presence of the sulfonic acid group (-SO₃H). The analysis of polymers incorporating propanesulfonic acid, such as poly(2-acrylamido-2-methyl-1-propanesulfonic acid), also heavily relies on FT-IR to verify the successful incorporation of the sulfonic acid moiety. icm.edu.pl

The characteristic absorption bands for sulfonic acids are well-defined. The S=O stretching vibrations are particularly prominent and are typically observed in the regions of 1350-1316 cm⁻¹ and 1036 cm⁻¹. icm.edu.plresearchgate.net The O-H stretch of the sulfonic acid group is notable for its very broad and strong absorption, which can span from 3300 cm⁻¹ down to 2500 cm⁻¹. libretexts.orgspecac.com The C-S stretching vibration provides further evidence and typically appears in the infrared spectrum, though its position can vary. In studies involving materials functionalized with propyl-sulfonic acid groups, peaks around 3400 cm⁻¹ and 1620 cm⁻¹ are attributed to the O-H stretching and bending vibrations of physisorbed water, respectively. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity/Appearance |

|---|---|---|---|

| O–H | Stretch | 3300–2500 | Strong, Very Broad |

| C–H | Stretch | 3000–2850 | Medium to Strong |

| S=O | Asymmetric Stretch | 1350–1316 | Strong |

| C–H | Bend/Scissoring | 1470–1450 | Medium |

| S=O | Symmetric Stretch | ~1036 | Strong |

| C–S | Stretch | Variable | Medium |

Data compiled from multiple sources. icm.edu.plresearchgate.netlibretexts.orgspecac.comvscht.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like this compound. mdpi.comunl.edu It provides detailed information about the carbon-hydrogen framework by analyzing the chemical environment of ¹H (proton) and ¹³C nuclei. acs.org For aqueous solutions, the sodium salt of 3-(trimethylsilyl)-1-propanesulfonic acid (DSS) is often used as an internal reference standard. dtic.milpitt.educhemicalbook.com

In the ¹H NMR spectrum of this compound, the three distinct methylene (B1212753) groups (-CH₂-) and the terminal methyl group (-CH₃) would each produce a unique signal with a specific chemical shift and multiplicity due to spin-spin coupling with adjacent protons. Similarly, the ¹³C NMR spectrum would show distinct signals for each of the three carbon atoms in the propyl chain. Predicted NMR data for this compound in D₂O highlight the expected chemical shifts. hmdb.ca Experimental data for a related compound, 3-(trimethylsilyl)-1-propanesulfonic acid, show the methylene protons appearing at 2.91, 1.76, and 0.63 ppm. pitt.edu

Table 2: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) in D₂O |

|---|---|

| ¹³C NMR | Not specified |

| ¹H NMR | Not specified |

Based on predicted data from the Human Metabolome Database. hmdb.ca

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within the top 1 to 10 nanometers of a material's surface. eag.com This makes it particularly valuable for analyzing materials where this compound or its derivatives have been applied as a surface modification. princeton.edu

In studies of polymers or other substrates functionalized with sulfonic acid groups, XPS is used to confirm and quantify their presence on the surface. researchgate.netacs.org The analysis focuses on the core level spectra of key elements. The sulfur (S 2p) spectrum is particularly diagnostic; the binding energy of the S 2p peak can distinguish sulfur in a sulfonic acid group (-SO₃H) from other sulfur species. For example, in PEDOT:PSS films, the S 2p doublet for the sulfonic acid groups in PSS appears at approximately 167.9 and 169.1 eV. princeton.edu A shift towards higher binding energies for the O 1s photoelectron peak can also indicate an increase in the acidic character of a surface filler. researchgate.net

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals and many transition metal ions. ethernet.edu.etbyjus.com It is a primary method for characterizing the redox state of paramagnetic centers in materials. nih.gov

While this compound itself is not paramagnetic, ESR becomes a crucial tool when this compound interacts with or is part of a system containing paramagnetic species. For instance, in research on bifunctional catalysts, vanadium species (V⁴⁺) on an SBA-15 silica (B1680970) support were treated with 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS). mdpi.com ESR spectroscopy was used to monitor the V⁴⁺ signal, which showed a significant decrease after treatment with TPS, confirming the oxidation of vanadium by the sulfonic acid species. mdpi.com In another example, ESR spectra of polyaniline doped with 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPSA) were analyzed to study the electronic properties and local ordering of the conducting polymer. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

Chromatographic Separation and Identification Methods (e.g., GPC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound and related compounds, liquid chromatography is the most common and powerful separation method. sielc.comsielc.com

High-Performance Liquid Chromatography (HPLC) is frequently employed for the analysis and separation of this compound and its derivatives. sielc.com Reverse-phase (RP) HPLC is a common mode used for this purpose. In one method, this compound was separated along with other alkanesulfonic acids on a C5 stationary phase. researchgate.net The mobile phase typically consists of an aqueous buffer (e.g., phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net For applications requiring mass spectrometry (MS) detection, volatile buffers such as formic acid are used in place of phosphoric acid. sielc.com

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is a technique used primarily for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgintertek.com While not typically used for a small molecule like this compound itself, GPC is essential for characterizing polymers synthesized from monomers containing the propanesulfonic acid group, such as poly(2-acrylamido-2-methyl-1-propanesulfonic acid). sigmaaldrich.commdpi.com The technique separates molecules based on their size, or hydrodynamic volume, in solution. wikipedia.org

Table 3: Example HPLC Conditions for Alkanesulfonic Acid Separation

| Parameter | Condition |

|---|---|

| Stationary Phase | Phenomenex Luna C5 |

| Mobile Phase | 30 mM phosphoric acid in 10% methanol, pH 2.3 |

| Flow Rate | 0.5 mL/min |

| Temperature | 40 °C |

| Injection Volume | 20 µL |

Conditions used for the separation of this compound, 1-pentanesulfonic acid, and 1-octanesulfonic acid. researchgate.net

Electrochemical Characterization Techniques

Electrochemical techniques are used to study the behavior of materials at the interface between an electrode and an electrolyte solution. These methods are particularly relevant for derivatives of this compound that are electroactive or used to modify electrode surfaces.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement that is widely used to investigate the adsorption, desorption, and redox processes of molecules on electrode surfaces. dntb.gov.ua Numerous studies have employed CV to characterize the electrochemical behavior of self-assembled monolayers (SAMs) of this compound derivatives on gold (Au) electrodes. For example, the adsorption of 3-mercapto-1-propanesulfonic acid (MPS) and 3,3′-thiobis(this compound, sodium salt) (TBPS) on Au(111) surfaces has been extensively studied using CV. researchgate.netacs.orgnih.govacs.org These voltammograms provide information on the potential-dependent adsorption and desorption processes, surface coverage, and the stability of the molecular adlayer. acs.orgacs.org

In addition to CV, other techniques such as chronopotentiometry and electrochemical impedance spectroscopy (EIS) are used to characterize materials like nanocomposites formed from V₂O₅ and poly(N-propane sulfonic acid aniline). researchgate.net These methods provide insights into specific capacity, reduction kinetics, and charge-transfer resistance, which are critical for applications like secondary lithium batteries. researchgate.net

Cyclic Voltammetry for Redox Behavior and Coordination Studies

Cyclic voltammetry (CV) is a versatile electrochemical technique used to investigate the redox behavior of substances. pineresearch.comlongdom.org It provides qualitative and quantitative information about electrochemical reactions by measuring the current that develops in an electrochemical cell as the potential is varied. pineresearch.comlongdom.orgsathyabama.ac.in This method is instrumental in studying the electrochemical properties of materials, the kinetics of electron transfer, and the mechanisms of electrochemical reactions. numberanalytics.com

In the context of materials involving this compound derivatives, such as polyaniline doped with 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), CV is employed to characterize their electrochemical behavior. researchgate.net For instance, studies on polyaniline fibers doped with an AMPS derivative utilized low scan rate cyclic voltammetry to characterize the material in various acidic solutions. researchgate.net The results indicated that the electrochemical behavior of these fibers was similar to that of polyaniline films produced by electropolymerization on metallic substrates. researchgate.net The conduction potential window was identified to be between +0.20 to +0.60 V versus a saturated calomel (B162337) electrode (SCE), with minor variations depending on the acid solution and pH. researchgate.net

Furthermore, CV can be used to study the redox behavior of metal complexes. sathyabama.ac.in The technique helps in determining whether an electron transfer process occurs in a single step or multiple steps and provides insights into the redox behavior of the complex at different scan rates by analyzing the corresponding peaks in the voltammogram. sathyabama.ac.in

Chronoamperometry and Electrochemical Impedance Spectroscopy for Deposition Kinetics

Chronoamperometry and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques for studying the kinetics of electrochemical deposition and the properties of resulting films. Chronoamperometry involves stepping the potential of a working electrode and recording the resulting current as a function of time. This method was used to carry out the electrochemical synthesis of polypyrrole (PPY) doped with 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt (AMPSNa). researchgate.net

EIS, on the other hand, probes the impedance of a system over a range of frequencies. In a study of copper electrodeposition, the interaction between 3-mercapto-1-propanesulfonic acid (MPS) and chloride ions was investigated using EIS. researcher.liferesearchgate.net The results revealed a low-frequency capacitive loop associated with the interaction of chloride with cupric ions and MPS, and a high-frequency capacitive loop related to the charging of the double-layer. researcher.liferesearchgate.net

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA) for Stability Studies

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by measuring changes in mass as a function of temperature. etamu.edu In the study of polymers containing this compound derivatives, TGA provides critical information about their degradation behavior.

For instance, TGA of membranes composed of sulfonated poly (1,4-phenylene ether-ether-sulfone) intercalated with poly (2-acrylamido-2-methyl-1-propanesulfonic acid) (PMPS) revealed a three-step weight loss pattern. mdpi.com The initial weight loss around 150 °C was attributed to the loss of bound water, followed by the degradation of functional groups at approximately 250 °C, and finally, the degradation of the polymer backbone at around 500 °C. mdpi.com This indicates that the membranes are stable up to about 100 °C. mdpi.com Similarly, thermosensitive polymers synthesized with 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPSA) were found to be thermally stable up to approximately 160 °C. mdpi.comnih.gov

TGA studies on poly(vinylsulfonic acid) and its sodium salt have shown that the degradation of the free acid begins at a lower temperature (150 °C) compared to its sodium salt (around 200 °C). marquette.edu The evolution of volatile products like water and sulfur dioxide also occurs at lower temperatures for the free acid. marquette.edu These findings are essential for determining the operational temperature limits and durability of materials incorporating this compound. mdpi.com

Surface and Morphological Characterization Methods (e.g., N2 Adsorption/Desorption, XRD, Zeta Potential)

A variety of techniques are employed to characterize the surface and morphology of materials containing this compound, providing insights into their structure, porosity, and surface charge.

N2 Adsorption/Desorption (BET Analysis): This method is widely used to determine the specific surface area and pore size distribution of porous materials. fau.euuniversallab.orgmicromeritics.com In a study involving vanadium-containing SBA-15 silica modified with 3-(trihydroxysilyl)-1-propanesulfonic acid (TPS), N2 adsorption/desorption was used to analyze the structure of the materials. mdpi.com

X-ray Diffraction (XRD): XRD is a powerful tool for analyzing the crystal structure of materials. list.lu In research on vanadium-loaded SBA-15, XRD patterns showed an intense peak characteristic of hexagonally ordered mesoporous solids. mdpi.comresearchgate.net The modification with vanadium species led to a decrease in the intensity of this peak, suggesting the location of the modifier inside the material's pores. mdpi.com In another study, XRD analysis of a hydrogel composite containing a derivative of this compound confirmed the amorphous structure of the polymer and the presence of crystalline zinc oxide particles. rsc.org

Zeta Potential: Zeta potential measurements are used to determine the surface charge of particles in a dispersion, which is crucial for understanding their stability. For thermosensitive polymers synthesized with 2-acrylamido-2-methyl-1-propanesulfonic acid, the zeta potential was measured to evaluate the effect of temperature and initiator concentration. mdpi.com The zeta potential values for different polymer samples varied, with one sample showing values from -11.8 to -3.42 mV over a temperature range of 18 to 45 °C, while others ranged from -21.14 to -5.54 mV. mdpi.com At 18 °C, the zeta potentials of the synthesized polymer suspensions were found to be negative, with values such as -13.14 ± 2.85 mV and -19.52 ± 2.86 mV for different samples. nih.govresearchgate.net

Table of Research Findings

| Polymer System | Degradation Step | Temperature (°C) | Attributed To | Source |

|---|---|---|---|---|